2-N-Fmoc-aminomethyl piperidine
Overview
Description
2-N-Fmoc-aminomethyl piperidine, also known as 9H-fluoren-9-ylmethyl 2-piperidinylmethylcarbamate, is a compound with the molecular formula C21H24N2O2 . It has a molecular weight of 336.43 . This compound is used in research and development .
Molecular Structure Analysis
The molecular structure of 2-N-Fmoc-aminomethyl piperidine is represented by the linear formula C21H24N2O2 . The compound has a molecular weight of 336.43 .
Chemical Reactions Analysis
The Fmoc group in 2-N-Fmoc-aminomethyl piperidine is rapidly removed by primary and some secondary amines . This removal is crucial in securing a good quality product in Fmoc solid phase peptide synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-N-Fmoc-aminomethyl piperidine include a molecular weight of 336.43 and a linear formula of C21H24N2O2 . The compound has a density of 1.147g/cm3, a boiling point of 530.5°C at 760 mmHg, a flashing point of 274.6°C, and a vapor pressure of 2.45E-11mmHg at 25°C .
Scientific Research Applications
Solid-phase Peptide Synthesis (SPPS)
Advancements in Peptide Synthesis : 2-N-Fmoc-aminomethyl piperidine plays a crucial role in the solid-phase synthesis of peptides, with the Fmoc (N alpha-9-Fluorenylmethyloxycarbonyl) group being a standard protecting group. Its cleavage by mild bases like piperidine allows for the use of tert-butyl-type side chain blocking, which is cleavable by mild acidolysis. This methodology helps avoid side reactions common in traditional SPPS methods, leading to higher yields and purity of synthesized peptides (Chang & Meienhofer, 2009).
Diketopiperazine Formation : Research has shown that 2-N-Fmoc-aminomethyl piperidine is effective in minimizing the formation of diketopiperazines (DKPs) in SPPS, a common by-product that can lower the efficiency and purity of the synthesized peptides (Pedroso et al., 1986).
Fmoc Deprotection Efficiency
Optimizing Fmoc Removal : The efficiency of Fmoc removal, a critical step in peptide synthesis, can be influenced by various factors, including the choice of deprotection reagent. Studies comparing the performance of piperidine with other amines have found correlations between the hydrophobicity and size of the peptide and the yield and purity of the product. These findings suggest that replacing piperidine could be advantageous in terms of toxicity and handling (Luna et al., 2016).
Material Functionalization
Mesoporous Materials : Fmoc-protected aminomethyl piperidine has been utilized to functionalize mesoporous silica particles. This approach allows for the controlled removal of Fmoc groups within the pores of silica, enabling precise functionalization for applications such as catalysis or drug delivery (Cheng & Landry, 2007).
Peptide Thioester Synthesis
Cyclic Peptide Synthesis : The method involving Fmoc amino acids facilitates the synthesis of cyclic peptides by enabling the formation of peptide thioesters, which are pivotal intermediates in cyclizing peptides for therapeutic and research applications (Sasaki & Crich, 2010).
Safety And Hazards
Future Directions
Future directions for the use of 2-N-Fmoc-aminomethyl piperidine could involve the exploration of alternative Fmoc-removal solutions. For example, a study found that an alternative Fmoc-removal solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone) led to a drastic reduction in diketopiperazine (DKP) formation compared to 20% piperidine/DMF .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(piperidin-2-ylmethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21(23-13-15-7-5-6-12-22-15)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20,22H,5-7,12-14H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMWJNIFDZWLIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374673 | |
Record name | 2-N-Fmoc-aminomethyl piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-Fmoc-aminomethyl piperidine | |
CAS RN |
672310-15-5 | |
Record name | Carbamic acid, (2-piperidinylmethyl)-, 9H-fluoren-9-ylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672310-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-N-Fmoc-aminomethyl piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 672310-15-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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